(5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 3-[(2-methylphenyl)methoxy]benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced sulfur functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.
Substitution: Bromine, nitric acid; solvents like acetic acid or chloroform; room temperature to reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
(5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells. The presence of the thiazolidinone ring and sulfanylidene group is crucial for its biological activity, as these moieties facilitate binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-ethyl-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-3-ethyl-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-3-ethyl-5-[[3-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
(5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-3-21-19(22)18(25-20(21)24)12-15-8-6-10-17(11-15)23-13-16-9-5-4-7-14(16)2/h4-12H,3,13H2,1-2H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJBENAHRZOQZ-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3C)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC=C3C)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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